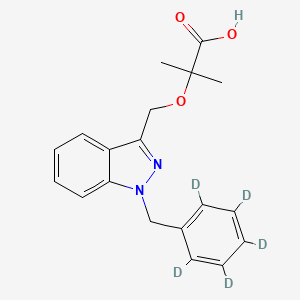
Bindarit-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bindarit-d5 is a deuterated form of Bindarit, a synthetic indazolic derivative known for its prominent anti-inflammatory activity. The compound is chemically identified as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bindarit due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bindarit-d5 involves the deuteration of Bindarit. The process typically includes the following steps:
Deuteration of Benzylindazole: The benzylindazole moiety is subjected to deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Formation of 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid: The deuterated benzylindazole is then reacted with 2-methylpropanoic acid under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of benzylindazole are deuterated using deuterium gas in industrial reactors.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bindarit-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Bindarit-d5 is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bindarit.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Bindarit.
Inflammatory Disease Research: Used in studies related to inflammatory diseases to understand the mechanism of action of Bindarit.
Drug Development: Assists in the development of new anti-inflammatory drugs by providing insights into the pharmacological properties of Bindarit.
Wirkmechanismus
Bindarit-d5 exerts its effects by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway. The compound inhibits the phosphorylation of IκBα and p65, leading to reduced activation and nuclear translocation of NF-κB dimers. This results in decreased production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8). This compound also interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which further impacts peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Bindarit-d5 is compared with other similar compounds such as:
Bindarit: The non-deuterated form of this compound, used for similar research purposes but lacks the distinct mass spectrometric signature provided by deuterium.
Indazole Derivatives: Other indazole derivatives with anti-inflammatory properties, such as 1-benzylindazole and 3-methylindazole.
NF-κB Inhibitors: Compounds like curcumin and resveratrol that also inhibit the NF-κB pathway but differ in their chemical structure and specific molecular targets.
This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies, providing a significant advantage over its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C19H20N2O3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-methyl-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indazol-3-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)/i3D,4D,5D,8D,9D |
InChI-Schlüssel |
MTHORRSSURHQPZ-YQYLVRRTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=CC=CC=C3C(=N2)COC(C)(C)C(=O)O)[2H])[2H] |
Kanonische SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
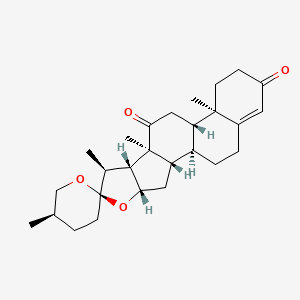
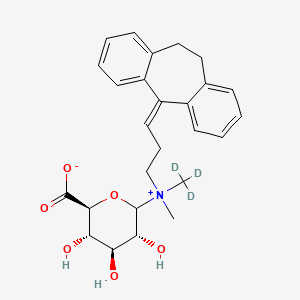
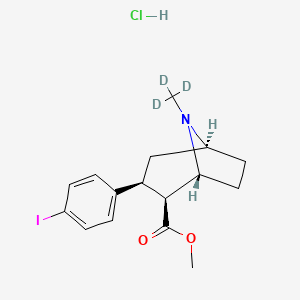
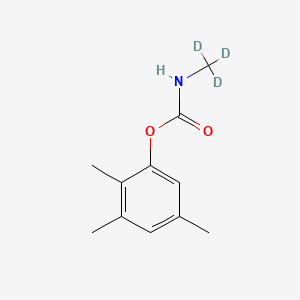

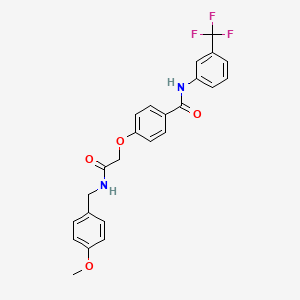

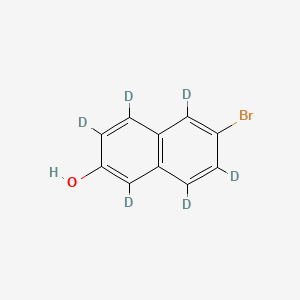
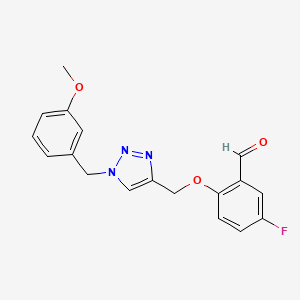
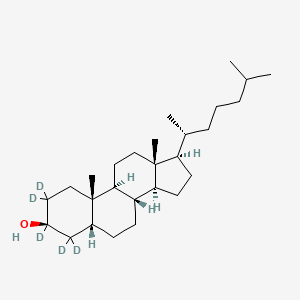
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)

